

In-Depth Technical Guide to the Physical Properties of 2-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-3-nitropyridine

Cat. No.: B1295690

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **2-Methoxy-3-nitropyridine**, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Core Physical Properties

2-Methoxy-3-nitropyridine (CAS No: 20265-35-4) is a pale yellow solid at room temperature. [1] Its fundamental physical characteristics are crucial for its handling, application in synthetic protocols, and for purification processes.

Data Presentation

The quantitative physical data for **2-Methoxy-3-nitropyridine** are summarized in the table below for ease of reference and comparison.

Physical Property	Value	Source(s)
Molecular Formula	C6H6N2O3	[2][3]
Molecular Weight	154.12 g/mol	[2]
Melting Point	53-55 °C	[2][4]
Boiling Point	247.9 °C (Predicted)	[2][4]
Density	1.300 ± 0.06 g/cm³ (Predicted)	[4]
Flash Point	>110 °C	[4]

Solubility Profile

Currently, specific quantitative solubility data (e.g., in g/100mL) for **2-Methoxy-3-nitropyridine** in a range of common organic solvents is not readily available in the surveyed literature. However, qualitative solubility can be inferred from its use in various synthetic procedures. The compound has been noted to be soluble in solvents such as tetrahydrofuran (THF) and chloroform, as these are used as reaction and extraction solvents in its synthesis.[5] Methanol and ethyl acetate have also been employed in purification steps, suggesting at least moderate solubility in these solvents.[6][7] For a related compound, 2-chloro-6-methoxy-3-nitropyridine, it is described as being slightly soluble in water.[8][9]

Experimental Protocols

While a specific, detailed experimental protocol for the determination of the melting point of **2-Methoxy-3-nitropyridine** was not found in the reviewed literature, a general and widely accepted methodology for such a determination is described below.

General Melting Point Determination Protocol

Objective: To determine the melting range of a solid organic compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar device)
- Capillary tubes (sealed at one end)

- Mortar and pestle
- Spatula
- Thermometer (calibrated)

Procedure:

- Sample Preparation: A small amount of the crystalline **2-Methoxy-3-nitropyridine** is finely ground into a powder using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
- Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
- Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) starting from about 10-15 °C below the approximate melting point.
- Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Logical Workflow for Synthesis and Purification

The synthesis of substituted pyridines often involves a series of sequential reactions. The following diagram illustrates a generalized logical workflow for the synthesis and subsequent purification of a compound like **2-Methoxy-3-nitropyridine**, based on common organic chemistry principles.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and purification of **2-Methoxy-3-nitropyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. 2-Methoxy-3-nitropyridine CAS#: 20265-35-4 [m.chemicalbook.com]
- 5. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of 2-Methoxy-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295690#physical-properties-of-2-methoxy-3-nitropyridine-melting-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com